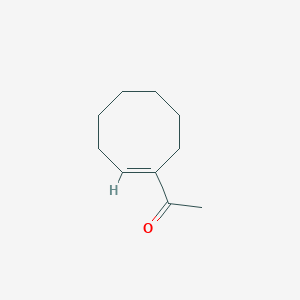

Ethanone, 1-(1-cycloocten-1-yl)-

Description

BenchChem offers high-quality Ethanone, 1-(1-cycloocten-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(1-cycloocten-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

127649-04-1 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

1-[(1E)-cycloocten-1-yl]ethanone |

InChI |

InChI=1S/C10H16O/c1-9(11)10-7-5-3-2-4-6-8-10/h7H,2-6,8H2,1H3/b10-7+ |

InChI Key |

OTTUWUUZYZNZJD-JXMROGBWSA-N |

SMILES |

CC(=O)C1=CCCCCCC1 |

Isomeric SMILES |

CC(=O)/C/1=C/CCCCCC1 |

Canonical SMILES |

CC(=O)C1=CCCCCCC1 |

Synonyms |

Ethanone, 1-(1-cycloocten-1-yl)-, (Z)- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Ethanone, 1-(1-cycloocten-1-yl)-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for Ethanone, 1-(1-cycloocten-1-yl)-, a valuable intermediate in organic synthesis. The document details the core methodologies, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows.

Friedel-Crafts Acylation of Cyclooctene

The most direct and prominent method for the synthesis of Ethanone, 1-(1-cycloocten-1-yl)- is the Friedel-Crafts acylation of cyclooctene. This reaction involves the introduction of an acetyl group onto the cyclooctene ring using an acylating agent in the presence of a Lewis acid catalyst.

Reaction Principle

The reaction proceeds via an electrophilic acyl substitution mechanism. The Lewis acid activates the acylating agent, typically acetyl chloride or acetic anhydride, to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich double bond of cyclooctene, leading to the formation of a carbocation intermediate. Subsequent deprotonation yields the desired α,β-unsaturated ketone, Ethanone, 1-(1-cycloocten-1-yl)-. The choice of Lewis acid is critical to the success and regioselectivity of the reaction.

Key Experimental Protocol: Acetylation with Acetyl Chloride and Stannic Chloride

While the full experimental text is not publicly available, the seminal work by Groves and Jones indicates that the use of stannic chloride (SnCl₄) as a catalyst with acetyl chloride as the acylating agent selectively yields 1-acetylcyclooctene.

Reaction Scheme:

Figure 1: Friedel-Crafts Acylation of Cyclooctene.

Experimental Parameters (Representative):

| Parameter | Value/Condition |

| Starting Material | cis-Cyclooctene |

| Acylating Agent | Acetyl Chloride |

| Catalyst | Stannic Chloride (SnCl₄) |

| Solvent | Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂) |

| Temperature | Typically low to ambient (e.g., 0 °C to 25 °C) |

| Work-up | Quenching with ice-water, extraction, and drying |

| Purification | Distillation under reduced pressure or chromatography |

Detailed Methodology (Hypothetical, based on typical Friedel-Crafts procedures):

-

A solution of cis-cyclooctene in a dry, inert solvent (e.g., carbon disulfide) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C.

-

Stannic chloride is added dropwise to the stirred solution.

-

Acetyl chloride is then added slowly to the reaction mixture, maintaining the temperature at 0 °C.

-

The reaction is stirred at low temperature for a specified period, followed by stirring at room temperature until completion (monitored by TLC or GC).

-

The reaction is quenched by carefully pouring the mixture into ice-water.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to afford pure Ethanone, 1-(1-cycloocten-1-yl)-.

Alternative Synthesis Pathway: Rupe Rearrangement

An alternative, though less direct, route to a related cyclooctenyl ethanone involves the Rupe rearrangement of an α-ethynyl carbinol. This method provides access to a constitutional isomer of the target molecule.

Reaction Principle

The synthesis begins with the ethynylation of cyclooctanone to form 1-ethynylcyclooctanol. This intermediate, when treated with a strong acid (e.g., formic acid), undergoes a rearrangement to form the α,β-unsaturated ketone.

Experimental Workflow

Figure 2: Rupe Rearrangement Workflow.

Quantitative Data (for 1-(Cyclooct-2-en-1-yl)ethanone)

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1. Ethynylation | Cyclooctanone, Acetylene | Base (e.g., KOH) | 1-Ethynylcyclooctanol | High |

| 2. Rearrangement | 1-Ethynylcyclooctanol | Formic Acid, 80 °C | 1-(Cyclooct-2-en-1-yl)ethanone | Good |

Data Summary and Comparison

| Synthesis Pathway | Starting Material | Key Reagents | Product | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Cyclooctene | Acetyl Chloride, Stannic Chloride | Ethanone, 1-(1-cycloocten-1-yl)- | Direct, one-step synthesis | Requires anhydrous conditions, Lewis acid handling |

| Rupe Rearrangement | Cyclooctanone | Acetylene, Base, Formic Acid | 1-(Cyclooct-2-en-1-yl)ethanone | Utilizes a readily available starting material | Multi-step, yields a different isomer |

Disclaimer: The detailed experimental protocol for the Friedel-Crafts acylation is based on established chemical principles and the abstract of the cited primary literature. Researchers should consult the full text of the original publication for precise experimental conditions and safety information.

Spectroscopic Analysis of Ethanone, 1-(1-cycloocten-1-yl)-: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for Ethanone, 1-(1-cycloocten-1-yl)-. These predictions are based on the known spectral behavior of similar chemical structures, such as other α,β-unsaturated ketones and cyclooctene derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5 - 7.0 | Triplet | 1H | Vinylic Proton (-CH=) |

| ~2.5 - 2.8 | Multiplet | 2H | Allylic Protons (-CH₂-C=) |

| ~2.3 - 2.5 | Multiplet | 2H | Allylic Protons (-CH₂-C=) |

| ~2.1 - 2.3 | Singlet | 3H | Acetyl Protons (-C(O)CH₃) |

| ~1.4 - 1.8 | Multiplet | 8H | Cyclooctene Ring Protons (-CH₂-) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~198 - 202 | Carbonyl Carbon (C=O) |

| ~140 - 145 | Quaternary Vinylic Carbon (-C(C=O)=) |

| ~135 - 140 | Vinylic Carbon (-CH=) |

| ~25 - 40 | Allylic Carbons (-CH₂-) |

| ~25 - 30 | Acetyl Carbon (-CH₃) |

| ~20 - 30 | Cyclooctene Ring Carbons (-CH₂-) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 - 3050 | Medium | =C-H Stretch |

| ~2850 - 2960 | Strong | C-H Stretch (Aliphatic) |

| ~1660 - 1680 | Strong | C=O Stretch (α,β-unsaturated ketone) |

| ~1640 - 1660 | Medium | C=C Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 152 | [M]⁺ (Molecular Ion) |

| 137 | [M - CH₃]⁺ |

| 109 | [M - C(O)CH₃]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as Ethanone, 1-(1-cycloocten-1-yl)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.

-

Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) is first recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.

Procedure:

-

Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether) and inject it into the GC. The compound will be vaporized and separated from any impurities before entering the mass spectrometer.

-

Ionization: In the mass spectrometer, the sample molecules are ionized, typically using Electron Ionization (EI) for GC-MS.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Workflow and Process Diagrams

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized organic compound and the logical relationship of the spectroscopic techniques in structure elucidation.

Caption: A flowchart illustrating the general process from chemical synthesis to structure confirmation using various spectroscopic techniques.

Caption: A diagram showing how data from different spectroscopic methods contribute to the elucidation of the chemical structure.

Technical Guide: Physical Properties of Ethanone, 1-(1-cycloocten-1-yl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physical properties of Ethanone, 1-(1-cycloocten-1-yl)-, a ketone with potential applications in various fields of chemical research and development. This document collates available data on its chemical identity and physical characteristics. Due to the limited availability of data for the pure compound, this guide also includes information on a closely related isomer mixture.

Chemical Identification

"Ethanone, 1-(1-cycloocten-1-yl)-" refers to an organic compound consisting of an eight-membered carbon ring (cyclooctene) with an acetyl group attached to the double bond.

Table 1: Chemical Identifiers for Ethanone, 1-(1-cycloocten-1-yl)-

| Identifier | Value |

| Chemical Name | Ethanone, 1-(1-cycloocten-1-yl)- |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol |

| CAS Number | 17339-74-1 |

Physical Properties

Quantitative physical property data for pure "Ethanone, 1-(1-cycloocten-1-yl)-" is scarce in publicly available literature. However, a report from the Australian Industrial Chemicals Introduction Scheme (AICIS) provides data for an isomer mixture containing "Ethanone, 1-(1-cycloocten-1-yl)-" (7-13% by weight).[1] For comparative purposes, data for the isomer "Ethanone, 1-[(3Z)-3-cycloocten-1-yl]-" is also presented.

Table 2: Physical Properties of Ethanone, 1-(1-cycloocten-1-yl)- Isomer Mixture and a Related Isomer

| Property | Value (Isomer Mixture containing Ethanone, 1-(1-cycloocten-1-yl)-)[1] | Value (Ethanone, 1-[(3Z)-3-cycloocten-1-yl]-) |

| Boiling Point | 110 °C at 16 Torr[2] | 226.5°C at 760 mmHg |

| Density | 0.925 g/cm³[2] | 0.914 g/cm³ |

| Melting Point | Not available | Not available |

| Solubility | Not available | Not available |

| Flash Point | Not available | 85.6°C |

| Refractive Index | Not available | 1.461 |

| Vapor Pressure | Not available | 0.0815 mmHg at 25°C |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of "Ethanone, 1-(1-cycloocten-1-yl)-" are not explicitly available. However, standard methodologies for organic compounds of this class can be applied.

Determination of Boiling Point (Thiele Tube Method)

A common and efficient method for determining the boiling point of a small quantity of a liquid is the Thiele tube method.[3]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or oil bath).

-

Procedure:

-

A small amount of the sample is placed in the small test tube.

-

The capillary tube is placed in the small test tube with the open end downwards.

-

The small test tube is attached to the thermometer.

-

The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]

-

Determination of Solubility

The solubility of a compound is typically determined by observing its behavior when mixed with various solvents.

-

Apparatus: Test tubes, spatula, vortex mixer (optional).

-

Procedure:

-

Place a small, measured amount of the compound (e.g., 25 mg or 0.05 mL) into a test tube.[4]

-

Add a small, measured volume of the solvent (e.g., 0.75 mL) in portions.[4]

-

After each addition, vigorously agitate the mixture for a set period (e.g., 60 seconds).

-

Observe whether the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).

-

This procedure is repeated with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, hexane) to establish a solubility profile.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the key physical properties of a liquid organic compound like "Ethanone, 1-(1-cycloocten-1-yl)-".

Caption: Experimental Workflow for Physical Property Characterization.

References

"Ethanone, 1-(1-cycloocten-1-yl)-" molecular weight and formula

This document provides a concise summary of the fundamental molecular properties of Ethanone, 1-(1-cycloocten-1-yl)-, a compound of interest for researchers and professionals in chemical and material sciences.

Core Molecular Data

The essential molecular identifiers and properties for Ethanone, 1-(1-cycloocten-1-yl)- are presented below. This information is critical for analytical and synthetic applications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O | [1] |

| Molecular Weight | 152.236 g/mol | [1] |

| CAS Number | 147384-73-4 (for [R-(Z)]- isomer) | [1] |

A related isomer, Ethanone, 1-(3-cycloocten-1-yl)-, has a molecular formula of C₁₀H₁₆O and a molecular weight of 152.23 g/mol [2].

Experimental Protocols and Further Data

Due to the nature of this compound as a fragrance component, information regarding its involvement in biological signaling pathways is not applicable. Therefore, a diagrammatic representation of such pathways is not relevant to the chemical properties and applications of this molecule.

Logical Relationship of Compound Identification

The following diagram illustrates the logical flow from the chemical name to its fundamental properties.

Caption: Logical flow from chemical nomenclature to molecular properties.

References

Technical Guide: Stability and Storage of Ethanone, 1-(1-cycloocten-1-yl)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound Ethanone, 1-(1-cycloocten-1-yl)-, also known as 1-acetyl-1-cyclooctene (CAS No. 21703-02-6). Due to the limited availability of direct stability studies for this specific molecule, this document synthesizes information from safety data sheets of structurally similar compounds, general chemical principles of α,β-unsaturated ketones, and established protocols for pharmaceutical stability testing. The information herein is intended to guide researchers and drug development professionals in the proper handling, storage, and evaluation of this compound to ensure its integrity for experimental use.

Chemical Properties and Structure

Ethanone, 1-(1-cycloocten-1-yl)- is a cyclic ketone with the molecular formula C₁₀H₁₆O. Its structure features an acetyl group attached to a cyclooctene ring, rendering it an α,β-unsaturated ketone. This structural motif is crucial in determining its reactivity and potential degradation pathways.

Table 1: Physicochemical Properties of Ethanone, 1-(1-cycloocten-1-yl)-

| Property | Value | Source |

| CAS Number | 21703-02-6 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₀H₁₆O | Chemical Supplier Catalogs |

| Molecular Weight | 152.23 g/mol | Chemical Supplier Catalogs |

| Appearance | Not specified (likely a liquid) | Inferred from related compounds |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

Stability Profile and Potential Degradation Pathways

-

Oxidation: The double bond and the allylic positions in the cyclooctene ring are susceptible to oxidation. Oxidizing agents can lead to the formation of epoxides, diols, or cleavage of the ring.

-

Polymerization: Like many α,β-unsaturated ketones, this compound may be prone to polymerization, especially when exposed to heat, light, or in the presence of radical initiators.

-

Hydrolysis: While generally stable to hydrolysis, prolonged exposure to strong acidic or basic conditions could potentially lead to degradation.

-

Photostability: The presence of a conjugated system (the enone) suggests potential sensitivity to UV light, which could induce isomerization or polymerization.

-

Thermal Decomposition: At elevated temperatures, cyclic ketones can undergo various decomposition reactions.

Due to these potential degradation pathways, it is crucial to store the compound under controlled conditions to minimize exposure to heat, light, and oxidizing agents.

Recommended Storage Conditions

Based on general recommendations from chemical suppliers for Ethanone, 1-(1-cycloocten-1-yl)- and its analogs, the following storage conditions are advised to ensure its long-term stability:

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (refrigerated) | To minimize thermal degradation and potential polymerization. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation. |

| Light | Protect from light (amber vial) | To prevent photochemical degradation. |

| Container | Tightly sealed container | To prevent contamination and evaporation. |

| Incompatibilities | Strong oxidizing agents, strong bases | To avoid chemical reactions leading to degradation. |

Proposed Experimental Protocol for Stability Assessment

For researchers requiring quantitative stability data, a forced degradation study is recommended. The following is a generalized protocol based on ICH guidelines, which should be adapted based on the specific analytical methods available.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

-

Ethanone, 1-(1-cycloocten-1-yl)-

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity solvents (e.g., acetonitrile, methanol)

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.

-

Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Expose the solid compound and the stock solution to 60°C for 48 hours.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the stressed samples, along with a control sample (stored at recommended conditions), using a suitable analytical method (e.g., reverse-phase HPLC with UV detection). An LC-MS method would be beneficial for the identification of degradation products.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with the control sample to identify any new peaks (degradation products).

-

Calculate the percentage of degradation.

-

If significant degradation is observed, further investigation to elucidate the structure of the degradation products is recommended.

-

Visualizations

The following diagrams illustrate the logical workflow for assessing chemical stability and a conceptual representation of potential degradation pathways.

Caption: A logical workflow for the stability assessment of a chemical compound.

Caption: Potential degradation pathways for Ethanone, 1-(1-cycloocten-1-yl)-.

Conclusion

While specific stability data for Ethanone, 1-(1-cycloocten-1-yl)- is scarce, a conservative approach to its storage and handling is warranted based on its chemical structure. Researchers should store the compound under refrigerated, inert, and dark conditions. For applications requiring a thorough understanding of its stability, it is imperative to conduct forced degradation studies to identify potential impurities and establish a reliable shelf-life. The protocols and workflows outlined in this guide provide a framework for these investigations.

The Enigmatic Profile of Ethanone, 1-(1-cycloocten-1-yl)-: A Survey of Existing Knowledge

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanone, 1-(1-cycloocten-1-yl)-, a ketone derivative of the eight-membered carbocycle, cyclooctene, represents a molecule of interest within the broader landscape of organic chemistry and material science. Its structural isomers have found utility as fragrance ingredients, hinting at a potential for further applications. This technical guide consolidates the currently available information regarding the discovery, history, and chemical properties of Ethanone, 1-(1-cycloocten-1-yl)- and its closely related isomers, while also highlighting significant gaps in the existing scientific literature.

Chemical Identity and Isomers

The primary compound of interest is Ethanone, 1-(1-cycloocten-1-yl)- . However, scientific databases and patent literature more frequently reference its isomers. The nomenclature and corresponding identifiers for these related compounds are crucial for a comprehensive understanding.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Ethanone, 1-(1-cycloocten-1-yl)-, [R-(Z)]- | 147384-73-4 | C₁₀H₁₆O | 152.236 | A specific stereoisomer of the target compound.[1] |

| 1-[(3Z)-cyclooct-3-en-1-yl]ethanone | 32669-00-4 | C₁₀H₁₆O | 152.23 | An isomer used as a fragrance ingredient.[2] |

| 1-cyclooct-2-enylethanone | Not specified | C₁₀H₁₆O | 152.23 | Described in patent literature as a fragrance. |

Discovery and History

A definitive historical account detailing the first synthesis and discovery of Ethanone, 1-(1-cycloocten-1-yl)- remains elusive in the currently accessible scientific literature. Patent documents from the early 21st century describe the synthesis and application of its isomers, particularly in the fragrance industry. For instance, patent WO2004035017A1, filed in 2003, details the preparation of "1-cyclooct-2-enylethanone" for use as a fragrance, suggesting that research into acetylated cyclooctene derivatives for this purpose was active during that period. However, this does not pinpoint the initial discovery of the 1-(1-cycloocten-1-yl) isomer.

Synthesis and Experimental Protocols

A plausible synthetic route involves the acylation of a cyclooctene derivative. One mentioned method for the synthesis of the [R-(Z)]- isomer of Ethanone, 1-(1-cycloocten-1-yl)- starts from cis-Cyclooctene and acetyl chloride.[1] This suggests a Friedel-Crafts-type acylation or a related reaction.

A generalized workflow for such a synthesis can be conceptualized as follows:

Caption: Generalized synthetic workflow for Ethanone, 1-(1-cycloocten-1-yl)-.

Quantitative Data

Comprehensive quantitative data for Ethanone, 1-(1-cycloocten-1-yl)- is sparse. However, some physical properties for the isomeric compound, 1-[(3Z)-cyclooct-3-en-1-yl]ethanone (CAS 32669-00-4), have been reported and are summarized below.[2]

| Property | Value |

| Boiling Point | 226.5 °C |

| Flash Point | 85.6 °C |

| Density | 0.914 g/cm³ |

For the isomer 1-cyclooct-2-enylethanone , some spectral data has been published in patent literature.

| Spectral Data Type | Observed Peaks/Signals |

| ¹³C-NMR (CDCl₃) | δ (ppm): 210.52 (C=O), 131.83, 127.40, 50.38, 31.77, 29.14, 28.73, 26.58, 26.41, 25.20 |

| Mass Spectrometry (EI) | m/z: 152 (M+), 137, 134, 124, 110, 109, 95, 94, 81, 79, 67, 55, 43 |

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activity or potential signaling pathway interactions of Ethanone, 1-(1-cycloocten-1-yl)-. The primary documented application of its isomers is in the fragrance industry, which is based on their organoleptic properties rather than specific pharmacological effects. The broader class of cyclooctene derivatives has been explored in the context of bioorthogonal chemistry, particularly trans-cyclooctenes, but this is a distinct area of research from the biological activity of the title compound itself.

Conclusion and Future Directions

Ethanone, 1-(1-cycloocten-1-yl)- remains a molecule with a limited public research footprint. While its existence is confirmed through chemical databases and the synthesis of its isomers is documented in patent literature for fragrance applications, there is a clear lack of in-depth scientific investigation. Key areas for future research include:

-

Definitive Synthesis and Characterization: A full scholarly publication detailing an optimized synthesis, purification, and comprehensive spectroscopic characterization of Ethanone, 1-(1-cycloocten-1-yl)- is needed.

-

Exploration of Biological Activity: Given the diverse biological activities of other ketone-containing natural and synthetic compounds, a systematic screening of Ethanone, 1-(1-cycloocten-1-yl)- for various pharmacological effects is warranted.

-

Material Science Applications: The cyclooctene moiety can be a versatile scaffold for polymer chemistry and material science. Investigating the potential of this molecule as a monomer or precursor for novel materials could be a fruitful avenue of research.

References

An In-depth Technical Guide on the Solubility of Ethanone, 1-(1-cycloocten-1-yl)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethanone, 1-(1-cycloocten-1-yl)-, a ketone derivative of cyclooctene. Due to the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this document outlines the predicted solubility based on its chemical structure and provides a general experimental protocol for its determination.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." Ethanone, 1-(1-cycloocten-1-yl)- possesses a moderately polar carbonyl group (C=O) and a larger, nonpolar cyclooctene hydrocarbon ring. This structure suggests that it will be most soluble in organic solvents of moderate polarity and will have low solubility in highly polar solvents like water and in very nonpolar solvents.

A qualitative prediction of its solubility in a range of common laboratory solvents is presented in the table below.

| Solvent Name | Solvent Type | Predicted Solubility | Rationale |

| Water | Highly Polar Protic | Insoluble to Very Slightly Soluble | The large nonpolar hydrocarbon ring dominates the molecule's properties, making it immiscible with water. An estimated water solubility for the similar, smaller compound 1-acetyl-1-cyclohexene is 1188 mg/L at 25 °C[1]. |

| Methanol | Polar Protic | Sparingly Soluble to Soluble | The hydroxyl group of methanol can interact with the carbonyl group of the solute, but the nonpolar ring limits high solubility. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, but its slightly lower polarity may better accommodate the nonpolar hydrocarbon portion. |

| Acetone | Polar Aprotic | Soluble | The polarity of acetone is well-suited to dissolve moderately polar compounds like this ketone. |

| Dichloromethane | Polar Aprotic | Soluble | A good solvent for a wide range of organic compounds with moderate polarity. |

| Diethyl Ether | Slightly Polar | Soluble | A common solvent for organic compounds with a mix of polar and nonpolar character. |

| Toluene | Nonpolar | Sparingly Soluble to Soluble | The nonpolar nature of toluene will interact favorably with the cyclooctene ring. |

| Hexane | Nonpolar | Sparingly Soluble | While the hydrocarbon chain is compatible, the polar ketone group will limit solubility in this very nonpolar solvent. |

Experimental Workflow for Solubility Determination

The following diagram illustrates a standard workflow for determining the solubility of a new organic compound like Ethanone, 1-(1-cycloocten-1-yl)-.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethanone, 1-(1-cycloocten-1-yl)- from cis-cyclooctene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethanone, 1-(1-cycloocten-1-yl)-, also known as 1-acetylcyclooctene, from the starting material cis-cyclooctene. The synthesis is achieved through an aliphatic Friedel-Crafts acylation reaction. The selection of the Lewis acid catalyst is critical to prevent isomerization of the product. Stannic chloride (SnCl₄) has been identified as a suitable catalyst for this transformation, affording the desired α,β-unsaturated ketone. This protocol is based on established literature procedures and is intended to provide a clear and reproducible method for laboratory synthesis.

Introduction

Ethanone, 1-(1-cycloocten-1-yl)- is a valuable chemical intermediate in organic synthesis. The introduction of the acetyl group onto the cyclooctene ring provides a functional handle for further chemical modifications, making it a useful building block in the synthesis of more complex molecules, including potential pharmaceutical agents. The direct acylation of cis-cyclooctene presents a challenge due to the possibility of transannular hydride shifts, leading to the formation of undesired isomers. However, careful selection of the catalyst allows for the regioselective synthesis of the target compound. The protocol outlined below describes the successful synthesis using stannic chloride as the catalyst.

Reaction Scheme

Caption: Reaction scheme for the synthesis of Ethanone, 1-(1-cycloocten-1-yl)-.

Experimental Protocol

This protocol is adapted from the procedure described by J. K. Groves and N. Jones in the Journal of the Chemical Society C: Organic, 1969.

Materials:

-

cis-Cyclooctene

-

Acetyl chloride (CH₃COCl)

-

Stannic chloride (SnCl₄)

-

Carbon disulfide (CS₂) (Anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution (Saturated)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, dissolve cis-cyclooctene in anhydrous carbon disulfide.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acetylating Agent: To the stirred solution, add acetyl chloride dropwise via the dropping funnel.

-

Catalyst Addition: Slowly add a solution of stannic chloride in anhydrous carbon disulfide to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (typically several hours, monitor by TLC for completion).

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by distillation under reduced pressure to obtain pure Ethanone, 1-(1-cycloocten-1-yl)-.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of Ethanone, 1-(1-cycloocten-1-yl)-.

| Parameter | Value | Reference |

| Reactants | ||

| cis-Cyclooctene | 1.0 molar equivalent | |

| Acetyl chloride | 1.1 molar equivalents | |

| Stannic chloride | 1.1 molar equivalents | |

| Solvent | Carbon Disulfide | |

| Reaction Temperature | 0 °C | |

| Yield | Not explicitly stated in the abstract | |

| Product Properties | ||

| Molecular Formula | C₁₀H₁₆O | |

| Molecular Weight | 152.23 g/mol | |

| Boiling Point | Not specified in the abstract | |

| Spectroscopic Data | Characterized by spectroscopic methods |

Logical Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.

Caption: Workflow for the synthesis of Ethanone, 1-(1-cycloocten-1-yl)-.

Discussion

The synthesis of Ethanone, 1-(1-cycloocten-1-yl)- via Friedel-Crafts acylation of cis-cyclooctene is a regioselective process when stannic chloride is employed as the catalyst. The use of other Lewis acids, such as boron trifluoride or zinc chloride, has been reported to result in the formation of 4-acetylcyclo-octene due to a transannular hydride shift in the intermediate carbocation. This highlights the critical role of the catalyst in directing the outcome of the reaction.

The mechanism proceeds through the formation of an acylium ion from the reaction of acetyl chloride and stannic chloride. This electrophile then attacks the double bond of cis-cyclooctene. The choice of stannic chloride as a catalyst appears to favor the direct formation of the desired product without significant rearrangement.

For researchers in drug development, the synthesized α,β-unsaturated ketone can serve as a versatile precursor. The carbonyl group and the double bond can be subjected to a variety of chemical transformations to introduce further complexity and functionality, enabling the synthesis of a library of compounds for biological screening.

Safety Precautions

-

Stannic chloride is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetyl chloride is corrosive, flammable, and reacts violently with water. Handle in a fume hood and wear appropriate PPE.

-

Carbon disulfide is highly flammable and toxic. All operations should be conducted in a well-ventilated fume hood.

-

The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the catalyst.

-

The quenching step is exothermic and should be performed with care.

Application Notes and Protocols: "Ethanone, 1-(1-cycloocten-1-yl)-" in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Ethanone, 1-(1-cycloocten-1-yl)-", also known as 1-acetylcyclooctene, is a versatile α,β-unsaturated ketone that serves as a valuable building block in organic synthesis. Its strained eight-membered ring and conjugated enone system provide a unique platform for the construction of complex molecular architectures, including bicyclic and functionalized cyclooctane derivatives. This document provides detailed application notes and experimental protocols for the use of "Ethanone, 1-(1-cycloocten-1-yl)-" in key synthetic transformations, with a focus on the Michael addition reaction.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol |

| CAS Number | 17339-74-1 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not readily available |

| Solubility | Soluble in most organic solvents |

Key Applications in Organic Synthesis

The primary utility of "Ethanone, 1-(1-cycloocten-1-yl)-" lies in its ability to act as a Michael acceptor. The electrophilic β-carbon of the enone system is susceptible to attack by a wide range of nucleophiles in a conjugate addition reaction, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This reaction is a powerful tool for introducing functionality and building molecular complexity.

Common nucleophiles (Michael donors) that can be employed in reactions with 1-acetylcyclooctene include:

-

Carbon Nucleophiles: Enolates (from malonates, β-ketoesters, etc.), organocuprates (Gilman reagents).

-

Heteroatom Nucleophiles: Amines, thiols, alkoxides.

The resulting products, which are functionalized cyclooctanone derivatives, can serve as intermediates in the synthesis of natural products, pharmaceuticals, and other biologically active molecules.

Experimental Protocols

Michael Addition of Diethyl Malonate to Ethanone, 1-(1-cycloocten-1-yl)-

This protocol describes the base-catalyzed Michael addition of diethyl malonate to 1-acetylcyclooctene, a classic example of C-C bond formation via conjugate addition.

Reaction Scheme:

Figure 1: Michael addition of diethyl malonate.

Materials:

-

Ethanone, 1-(1-cycloocten-1-yl)-

-

Diethyl malonate

-

Sodium ethoxide (NaOEt) or other suitable base (e.g., DBU)

-

Anhydrous ethanol (or other suitable solvent)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol in a round-bottom flask under an inert atmosphere, add diethyl malonate (1.2 eq.) dropwise at 0 °C.

-

Stir the mixture for 15-30 minutes at room temperature to ensure complete formation of the enolate.

-

Add a solution of "Ethanone, 1-(1-cycloocten-1-yl)-" (1.0 eq.) in anhydrous ethanol dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the solution is neutral.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired diethyl 2-(1-acetylcyclooctyl)malonate.

Quantitative Data (Representative):

| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) |

| 1-acetylcyclooctene | Diethyl malonate | NaOEt | Ethanol | 12 | 75-85 |

Note: Yields are highly dependent on reaction conditions and scale.

Conjugate Addition of an Organocuprate to Ethanone, 1-(1-cycloocten-1-yl)-

This protocol outlines the reaction of a Gilman reagent (a lithium dialkylcuprate) with 1-acetylcyclooctene, which selectively delivers an alkyl group to the β-position of the enone.

Reaction Scheme:

Figure 2: Conjugate addition of an organocuprate.

Materials:

-

Ethanone, 1-(1-cycloocten-1-yl)-

-

Copper(I) iodide (CuI)

-

Alkyllithium reagent (e.g., methyllithium, n-butyllithium)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Schlenk flask or other suitable glassware for air-sensitive reactions

-

Syringes

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

To a suspension of copper(I) iodide (1.0 eq.) in anhydrous diethyl ether or THF at -78 °C in a Schlenk flask under an inert atmosphere, add the alkyllithium reagent (2.0 eq.) dropwise via syringe.

-

Allow the mixture to stir at -78 °C for 30-60 minutes to form the Gilman reagent.

-

Add a solution of "Ethanone, 1-(1-cycloocten-1-yl)-" (1.0 eq.) in the same anhydrous solvent dropwise to the freshly prepared Gilman reagent at -78 °C.

-

Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

| Reactant 1 | Organocuprate | Solvent | Time (h) | Yield (%) |

| 1-acetylcyclooctene | (CH₃)₂CuLi | THF | 2 | 80-90 |

| 1-acetylcyclooctene | (n-Bu)₂CuLi | THF | 3 | 75-85 |

Note: Yields are highly dependent on the nature of the organocuprate and reaction conditions.

Signaling Pathways and Logical Relationships

The utility of "Ethanone, 1-(1-cycloocten-1-yl)-" as a building block can be visualized through a general workflow for the synthesis of more complex molecules.

Figure 3: Synthetic workflow utilizing 1-acetylcyclooctene.

This workflow illustrates the central role of the Michael addition in transforming the relatively simple starting material into a functionalized intermediate that can be further elaborated to access a wide variety of complex target structures. The choice of the Michael donor and the subsequent transformations determine the final molecular architecture.

Conclusion

"Ethanone, 1-(1-cycloocten-1-yl)-" is a valuable and reactive building block for organic synthesis. Its participation in Michael addition reactions provides a reliable and efficient method for the construction of functionalized eight-membered ring systems. The protocols and data presented herein offer a starting point for researchers to explore the synthetic potential of this versatile compound in the development of novel molecules for various applications, including drug discovery. Further exploration of different nucleophiles and subsequent transformations will undoubtedly expand the utility of this important synthetic intermediate.

Application Notes and Protocols: Ethanone, 1-(1-cycloocten-1-yl)- in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

"Ethanone, 1-(1-cycloocten-1-yl)-", a cyclic ketone with an α,β-unsaturated moiety, represents a scaffold with potential, yet largely unexplored, applications in medicinal chemistry. Direct studies on the biological activity of this specific molecule are limited in publicly available literature. However, by examining its core structural features—the α,β-unsaturated ketone and the cyclooctene ring—we can infer potential therapeutic applications based on well-established principles of medicinal chemistry and data from structurally related compounds.

This document provides an overview of the potential applications of "Ethanone, 1-(1-cycloocten-1-yl)-" by drawing parallels with analogous structures and discussing the general medicinal chemistry relevance of its constituent functional groups. We also present generalized experimental protocols for the synthesis and biological evaluation of this and similar compounds.

Potential Therapeutic Applications

The primary structural alerts for medicinal chemistry in "Ethanone, 1-(1-cycloocten-1-yl)-" are the α,β-unsaturated ketone system and the eight-membered carbocyclic ring.

1.1. As an α,β-Unsaturated Ketone: A Michael Acceptor

The electrophilic β-carbon of the enone system makes it a potential Michael acceptor. This reactivity allows for covalent bond formation with nucleophilic residues (such as cysteine thiols) in proteins. This mechanism is the basis for the activity of numerous approved drugs and investigational agents.

-

Enzyme Inhibition: Many enzymes, particularly those with a cysteine residue in the active site, can be irreversibly inhibited by Michael acceptors.

-

Potential Targets: Cysteine proteases (e.g., cathepsins), kinases, and phosphatases.

-

-

Anticancer Activity: The α,β-unsaturated ketone moiety is found in many natural and synthetic compounds with cytotoxic effects against cancer cells.[1] The mechanism often involves the depletion of intracellular glutathione and the induction of oxidative stress, leading to apoptosis. Some compounds with this motif have been shown to target mitochondria.[1]

-

Anti-inflammatory Effects: Chalcones, a well-known class of α,β-unsaturated ketones, have demonstrated significant anti-inflammatory properties.[2][3] The proposed mechanism involves the inhibition of key inflammatory mediators.

1.2. The Cyclooctene Scaffold

The cyclooctene ring provides a three-dimensional structure that can be optimized for specific binding pockets in biological targets. While the cis-conformation of "Ethanone, 1-(1-cycloocten-1-yl)-" is the most stable, the synthesis of trans-cyclooctene derivatives has gained significant attention. Trans-cyclooctenes are highly strained and exhibit remarkable reactivity in bioorthogonal chemistry, particularly in strain-promoted inverse electron-demand Diels-Alder cycloadditions (SPIEDAC) with tetrazines.[4][5][6] This "click chemistry" is utilized for:

-

Bioconjugation and Labeling: Attaching probes or drugs to biomolecules.[4][6]

-

Targeted Drug Delivery: Developing prodrugs that release a therapeutic agent upon a specific reaction.[5]

While the parent compound is a cis-isomer, its derivatization to a trans-isomer could open up applications in bioorthogonal chemistry.

1.3. Analogs with Demonstrated Biological Activity

While specific data for "Ethanone, 1-(1-cycloocten-1-yl)-" is scarce, related cyclic ketones and cyclooctene derivatives have shown promise in medicinal chemistry.

-

Cyclic Ketone Inhibitors: Cyclic ketones have been investigated as inhibitors of enzymes like cathepsin K, a cysteine protease involved in osteoporosis.[7]

-

Benzocyclooctene-based Anticancer Agents: Analogs incorporating a benzocyclooctene core have been synthesized and evaluated as inhibitors of tubulin polymerization, showing potential as anticancer agents.[8]

Quantitative Data from Structurally Related Compounds

Direct quantitative data for the target compound is not available. The following table summarizes data for analogous compounds to provide a reference for potential activity.

| Compound Class/Analog | Target | Activity | Reference |

| Benzocyclooctene phenol 23 | Tubulin Polymerization | IC50 < 5 µM | [8] |

| Acetylenic Chalcone 4f | Inhibition of inflammatory cytokines | Potent inhibitor (dose-dependent) | [3] |

| Cyclohexenyl Nucleoside 8 | HSV-1, HSV-2 | Pronounced antiviral activity | [9] |

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and biological evaluation of "Ethanone, 1-(1-cycloocten-1-yl)-" and its derivatives.

3.1. General Synthesis Protocol: Acylation of Cyclooctene

This protocol describes a general method for the synthesis of α,β-unsaturated cyclic ketones via Friedel-Crafts acylation.

Materials:

-

Cyclooctene

-

Acetyl chloride or acetic anhydride

-

Lewis acid catalyst (e.g., SnCl4, AlCl3)

-

Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclooctene in the anhydrous solvent and cool the mixture to 0°C in an ice bath.

-

Slowly add the Lewis acid catalyst to the solution while maintaining the temperature at 0°C.

-

Add acetyl chloride or acetic anhydride dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure "Ethanone, 1-(1-cycloocten-1-yl)-".

-

Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.

3.2. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

"Ethanone, 1-(1-cycloocten-1-yl)-" stock solution in DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of "Ethanone, 1-(1-cycloocten-1-yl)-" in the cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

-

After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagrams

References

- 1. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Feature Reviews in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of acetylenic chalcones as novel anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and biological evaluation of a series of new cyclohexenyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ethanone, 1-(1-cycloocten-1-yl)-

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms and kinetics pertinent to Ethanone, 1-(1-cycloocten-1-yl)-, also known as 1-acetylcyclooctene. This α,β-unsaturated ketone is a versatile building block in organic synthesis. Understanding its reactivity is crucial for its application in the development of novel chemical entities.

Overview of Reactivity

Ethanone, 1-(1-cycloocten-1-yl)- possesses two primary reactive sites: the carbon-carbon double bond (alkene) and the carbonyl group (ketone). As a conjugated system, it predominantly undergoes reactions at the double bond, often influenced by the electron-withdrawing nature of the adjacent carbonyl group. Key reaction types include conjugate additions (Michael Addition), hydrogenations, epoxidations, and cycloadditions.

Reaction Mechanisms and Kinetics

While specific kinetic data for many reactions of Ethanone, 1-(1-cycloocten-1-yl)- are not extensively available in publicly accessible literature, the general principles of α,β-unsaturated ketone reactivity provide a strong framework for understanding its behavior.

Conjugate Addition (Michael Addition)

The β-carbon of the cyclooctene ring is electrophilic due to conjugation with the carbonyl group, making it susceptible to attack by nucleophiles in a conjugate or 1,4-addition fashion. This is a widely utilized transformation for forming carbon-carbon and carbon-heteroatom bonds.

Mechanism: The reaction is typically initiated by a base which generates a nucleophile. The nucleophile then attacks the β-carbon of the enone, leading to the formation of an enolate intermediate. Subsequent protonation yields the 1,4-adduct.

General Reaction Scheme:

Caption: General workflow for a Michael Addition reaction.

Kinetics: The rate of Michael additions can be influenced by several factors including the nature of the nucleophile, the solvent, and the presence of a catalyst. While specific rate constants for Ethanone, 1-(1-cycloocten-1-yl)- are not readily available, the reactions are typically second-order, depending on the concentrations of both the enone and the nucleophile.

| Parameter | Typical Value Range | Conditions |

| Rate Constant (k) | 10⁻³ - 10¹ M⁻¹s⁻¹ | Varies with nucleophile and solvent |

| Activation Energy (Ea) | 40 - 80 kJ/mol | Dependent on reaction specifics |

Note: The data in this table represents typical values for Michael additions of α,β-unsaturated ketones and should be considered as a general reference. Specific kinetic studies on Ethanone, 1-(1-cycloocten-1-yl)- are required for precise data.

Catalytic Hydrogenation

The carbon-carbon double bond of Ethanone, 1-(1-cycloocten-1-yl)- can be selectively reduced via catalytic hydrogenation to yield 1-(cyclooctyl)ethanone. This reaction is typically carried out using a heterogeneous catalyst.

Mechanism: The reaction proceeds via the adsorption of both hydrogen and the alkene onto the surface of a metal catalyst (e.g., Pd, Pt, Ni). The hydrogens are then added across the double bond in a syn-fashion.

Caption: Catalytic hydrogenation of an alkene.

Kinetics: The kinetics of catalytic hydrogenation are complex and depend on factors such as catalyst type, catalyst loading, hydrogen pressure, temperature, and substrate concentration. For many olefin hydrogenations, the reaction can be modeled using Langmuir-Hinshelwood kinetics, where the rate depends on the surface coverage of the reactants on the catalyst.

| Parameter | Influence on Rate | Typical Conditions |

| Hydrogen Pressure | Increases rate up to a saturation point | 1 - 50 atm |

| Temperature | Increases rate, but may affect selectivity | 25 - 100 °C |

| Catalyst Loading | Increases rate | 1 - 10 mol% |

Note: The information provided is general for catalytic hydrogenations. Optimization is required for the specific substrate.

Epoxidation

The double bond of Ethanone, 1-(1-cycloocten-1-yl)- can be converted to an epoxide using various oxidizing agents, most commonly peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Asymmetric epoxidation can also be achieved using chiral catalysts.

Mechanism: The epoxidation with peroxy acids is a concerted reaction where the oxygen atom of the peroxy acid is transferred to the double bond in a single step.

Caption: Epoxidation of an alkene with a peroxy acid.

Kinetics: The reaction is typically first order in both the alkene and the peroxy acid. Electron-rich alkenes react faster. While specific kinetic data for Ethanone, 1-(1-cycloocten-1-yl)- is scarce, the rates are generally moderate at room temperature.

| Parameter | General Trend |

| Alkene Substitution | More substituted alkenes are generally more reactive. |

| Solvent Polarity | Can influence the rate, with chlorinated solvents being common. |

Experimental Protocols

The following are general protocols that can be adapted for reactions with Ethanone, 1-(1-cycloocten-1-yl)-. Note: These are starting points and may require optimization.

Protocol for Michael Addition of a Thiol

Objective: To synthesize 1-(2-(phenylthio)cyclooctyl)ethanone.

Materials:

-

Ethanone, 1-(1-cycloocten-1-yl)- (1.0 mmol)

-

Thiophenol (1.1 mmol)

-

Triethylamine (0.1 mmol)

-

Dichloromethane (DCM), 10 mL

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

To a solution of Ethanone, 1-(1-cycloocten-1-yl)- in DCM, add thiophenol.

-

Add triethylamine to the mixture.

-

Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol for Catalytic Hydrogenation

Objective: To synthesize 1-(cyclooctyl)ethanone.

Materials:

-

Ethanone, 1-(1-cycloocten-1-yl)- (1.0 mmol)

-

10% Palladium on Carbon (Pd/C) (5 mol%)

-

Methanol (10 mL)

-

Hydrogen balloon or hydrogenation apparatus

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve Ethanone, 1-(1-cycloocten-1-yl)- in methanol in a round-bottom flask.

-

Carefully add the Pd/C catalyst.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify if necessary.

Protocol for Epoxidation with m-CPBA

Objective: To synthesize 1-(1,2-epoxycyclooctyl)ethanone.

Materials:

-

Ethanone, 1-(1-cycloocten-1-yl)- (1.0 mmol)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.2 mmol)

-

Dichloromethane (DCM), 10 mL

-

Saturated aqueous sodium bicarbonate solution

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve Ethanone, 1-(1-cycloocten-1-yl)- in DCM and cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise over 5-10 minutes.

-

Stir the reaction at 0 °C and allow it to slowly warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Peroxy acids like m-CPBA are potentially explosive and should be handled with care.

-

Catalytic hydrogenation with Pd/C can be pyrophoric and should be handled carefully, especially during filtration. Do not allow the catalyst to dry completely in the air.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: Ethanone, 1-(1-cycloocten-1-yl)- in Fragrance Formulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethanone, 1-(1-cycloocten-1-yl)- , a synthetic fragrance ingredient valued for its unique olfactory profile. This document outlines its chemical properties, olfactory characteristics, and application in fragrance formulations, along with detailed experimental protocols for its evaluation.

Chemical and Physical Properties

"Ethanone, 1-(1-cycloocten-1-yl)-" is a member of the alkyl cyclic ketones class of fragrance ingredients. The primary isomer used in the fragrance industry is Ethanone, 1-(3-cycloocten-1-yl)- .

| Property | Value | Reference |

| Chemical Name | Ethanone, 1-(3-cycloocten-1-yl)- | [1][2] |

| CAS Number | 32669-00-4 | [1][2] |

| Molecular Formula | C10H16O | [1][2] |

| Molecular Weight | 152.23 g/mol | [1] |

| Boiling Point | 226.5°C at 760 mmHg | [2] |

| Flash Point | 85.6°C | [2] |

| Appearance | Not explicitly stated, likely a liquid at room temperature. | |

| Solubility | Soluble in dipropylene glycol. | [3] |

Olfactory Profile

"Ethanone, 1-(3-cycloocten-1-yl)-" possesses a complex and distinctive scent profile, making it a valuable component in various fragrance compositions.

| Aspect | Description | Reference |

| Odor Type | Herbal, Aldehydic, Aromatic, Wormwood, Thujonic, Natural | [3] |

| Odor Description | Agrestic, Armoise, Wormwood, Thujone, Natural | [3] |

| Olfactory Notes | Imparts agrestic and thujone-like notes, with additional floral, green, and woody characteristics. | [4] |

Applications in Fragrance Formulations

"Ethanone, 1-(3-cycloocten-1-yl)-" is utilized in a variety of consumer products to impart its characteristic aroma. It has been noted for its ability to enhance the diffusion of a fragrance composition, particularly in soap bases. In this application, it adds a sophisticated agrestic note with ozonic and cucumber undertones, while also providing more volume to woody accords.[4]

Experimental Protocols

Protocol 1: Sensory Evaluation of "Ethanone, 1-(1-cycloocten-1-yl)-" in a Soap Base

Objective: To evaluate the olfactory impact and performance of "Ethanone, 1-(1-cycloocten-1-yl)-" in a standard soap formulation.

Materials:

-

"Ethanone, 1-(1-cycloocten-1-yl)-"

-

Unfragranced soap base

-

Dipropylene glycol (DPG) as a solvent

-

Trained sensory panel (n=10)

-

Odor-free evaluation booths

-

Standardized soap bars for comparison (control)

-

Warm water bath (40°C)

Procedure:

-

Sample Preparation:

-

Prepare a 10% dilution of "Ethanone, 1-(1-cycloocten-1-yl)-" in DPG.

-

Incorporate the dilution into the molten soap base at a concentration of 1.0% (w/w).

-

Prepare a control soap bar with no added fragrance.

-

Mold and cure the soap bars according to standard procedures.

-

-

Evaluation:

-

Panelists are to wash their hands with the unfragranced control soap and rinse thoroughly before each evaluation.

-

Present the coded fragrance-containing soap bar and a control bar to each panelist.

-

Instruct panelists to lather the soap with warm water and evaluate the fragrance intensity and character on a 7-point scale (1=very weak, 7=very strong).

-

Panelists should also provide descriptive terms for the perceived scent.

-

A 5-minute break is required between sample evaluations to prevent olfactory fatigue.

-

Data Analysis:

-

Calculate the mean and standard deviation of the intensity ratings.

-

Analyze the frequency of use for the descriptive terms.

-

Compare the results of the fragranced soap with the control.

Protocol 2: Assessment of Substantivity on Fabric

Objective: To determine the longevity and residual scent of "Ethanone, 1-(1-cycloocten-1-yl)-" on a standard fabric.

Materials:

-

"Ethanone, 1-(1-cycloocten-1-yl)-" at 1% in ethanol.

-

Standard cotton swatches (10x10 cm).

-

Glass petri dishes.

-

A panel of trained evaluators.

-

A controlled environment room (22°C, 50% RH).

Procedure:

-

Application:

-

Apply 0.1 mL of the fragrance solution evenly onto each cotton swatch.

-

Place each swatch in a separate, labeled petri dish.

-

-

Evaluation:

-

Evaluators assess the odor intensity of the swatches at predetermined time intervals (e.g., 1, 4, 8, 24, and 48 hours).

-

Intensity is rated on a 7-point scale.

-

Data Analysis:

-

Plot the mean intensity ratings against time to generate a substantivity curve.

-

This will provide a quantitative measure of the fragrance's longevity on fabric.

Protocol 3: Headspace Analysis for Volatility and Diffusion from Skin

Objective: To quantitatively measure the release of "Ethanone, 1-(1-cycloocten-1-yl)-" from the skin over time.[5]

Materials:

-

"Ethanone, 1-(1-cycloocten-1-yl)-" at 1% in ethanol.

-

Human volunteers.

-

Headspace sampling apparatus (e.g., glass funnel sealed to the skin).[6]

-

Solid-Phase Microextraction (SPME) fibers.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS).[6]

Procedure:

-

Application:

-

Apply a standardized amount of the fragrance solution to a defined area on the forearm of the volunteers.

-

-

Sampling:

-

At specified time points (e.g., 0, 30, 60, 120, 240 minutes), place the headspace sampling funnel over the application site.

-

Expose an SPME fiber within the funnel for a set duration to capture the volatile molecules.[6]

-

-

Analysis:

-

Analyze the collected volatiles by GC-MS to identify and quantify the amount of "Ethanone, 1-(1-cycloocten-1-yl)-".

-

Data Analysis:

-

Generate a volatility profile by plotting the concentration of the target molecule in the headspace as a function of time.

Safety and Toxicology

"Ethanone, 1-(3-cycloocten-1-yl)-" is classified as causing skin irritation.[1] As part of the alkyl cyclic ketones group, it is essential to adhere to the safety guidelines established by regulatory bodies such as the International Fragrance Association (IFRA). A toxicological and dermatological assessment of alkyl cyclic ketones has concluded that these materials do not present a safety concern at current levels of use as fragrance ingredients.[7] However, it is recommended to conduct patch testing for new formulations containing this ingredient to ensure skin compatibility.

Signaling Pathways and Experimental Workflows

The perception of "Ethanone, 1-(1-cycloocten-1-yl)-" begins with the interaction of the odorant molecule with olfactory receptors in the nasal cavity. While the specific receptors for this molecule have not been publicly identified, a generalized olfactory signaling pathway is illustrated below.

Caption: Generalized Olfactory Signaling Pathway.

The development and evaluation of a fragrance formulation containing "Ethanone, 1-(1-cycloocten-1-yl)-" follows a structured workflow to ensure desired performance and safety.

Caption: Fragrance Development and Evaluation Workflow.

References

- 1. Ethanone, 1-(3-cycloocten-1-yl)- | C10H16O | CID 56841839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 32669-00-4,1-[(3Z)-cyclooct-3-en-1-yl]ethanone | lookchem [lookchem.com]

- 3. 1-cyclooct-3-enyl ethanone, 32669-00-4 [thegoodscentscompany.com]

- 4. US20090325836A1 - Cyclooct-(EN-)YL Derivatives for Use as Fragrances - Google Patents [patents.google.com]

- 5. Headspace analysis study of evaporation rate of perfume ingredients applied onto skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-(1-Cycloocten-1-yl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The asymmetric synthesis of chiral molecules is of paramount importance in medicinal chemistry and drug development, as the stereochemistry of a molecule can profoundly influence its biological activity. "Ethanone, 1-(1-cycloocten-1-yl)-" represents a valuable scaffold, and the introduction of chirality can lead to the discovery of novel therapeutic agents. While specific literature on the asymmetric synthesis of this exact ketone is limited, established methodologies for analogous α,β-unsaturated cyclic ketones provide a strong foundation for developing effective synthetic strategies. These application notes detail proposed protocols for the asymmetric synthesis of chiral derivatives of "Ethanone, 1-(1-cycloocten-1-yl)-", drawing upon successful applications in similar chemical systems. The following protocols are intended as a guide for researchers to develop robust and efficient asymmetric syntheses.

Asymmetric Michael Addition of Carbon Nucleophiles

The conjugate addition of carbon nucleophiles to α,β-unsaturated ketones is a powerful C-C bond-forming reaction. Organocatalysis has emerged as a particularly effective strategy for achieving high enantioselectivity in such transformations.

Application Note:

This protocol outlines a proposed organocatalytic Michael addition of nitromethane to 1-(1-cycloocten-1-yl)ethanone. The use of a chiral primary amine catalyst derived from tert-leucine is expected to afford the corresponding γ-nitro ketone with a high degree of enantioselectivity, creating a valuable intermediate for further synthetic manipulations.[1]

Experimental Protocol:

Materials:

-

1-(1-Cycloocten-1-yl)ethanone

-

Nitromethane

-

tert-Leucine derived chiral diamine catalyst

-

Benzoic acid (co-catalyst)

-

Toluene (anhydrous)

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 1-(1-cycloocten-1-yl)ethanone (1.0 mmol), the tert-leucine derived chiral diamine catalyst (0.1 mmol, 10 mol%), and benzoic acid (0.1 mmol, 10 mol%).

-

Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes.

-

Add nitromethane (5.0 mmol, 5.0 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired chiral γ-nitro ketone.

-

Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Expected Performance Based on Analogous Systems:

The following table summarizes results for the organocatalytic Michael addition of nitromethane to various cyclic enones, providing an indication of the expected yield and enantioselectivity for the proposed synthesis.[1]

| Enone Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |

| Cyclopent-2-en-1-one | 10 | 48 | 85 | 96 |

| Cyclohex-2-en-1-one | 10 | 24 | 92 | 99 |

| Cyclohept-2-en-1-one | 10 | 48 | 88 | 97 |

Reaction Workflow:

Caption: Workflow for the Organocatalytic Michael Addition.

Asymmetric Hydrogenation of the Carbonyl Group